methanone CAS No. 23265-28-3](/img/structure/B12008915.png)
[3-(Bromomethyl)-3-phenyloxiran-2-yl](phenyl)methanone
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Overview
Description
3-(Bromomethyl)-3-phenyloxiran-2-ylmethanone is an epoxide-containing aromatic ketone characterized by a bromomethyl substituent on the oxirane ring and two phenyl groups. Its molecular formula is C₁₆H₁₃BrO₂, with a molar mass of 317.18 g/mol. This compound is of interest due to its structural complexity, combining electrophilic (epoxide) and nucleophilic (bromomethyl) moieties, which make it a versatile intermediate in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3-phenyloxiran-2-ylmethanone typically involves the reaction of a suitable precursor with brominating agents under controlled conditions. One common method involves the bromination of a phenyloxirane derivative using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of 3-(Bromomethyl)-3-phenyloxiran-2-ylmethanone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable production of this compound.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-3-phenyloxiran-2-ylmethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate in solvents like acetone or water.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or ethanol.
Major Products
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of epoxides or ketones.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, 3-(Bromomethyl)-3-phenyloxiran-2-ylmethanone is used as an intermediate in the synthesis of complex organic molecules
Biology
The compound has potential applications in biological research, particularly in the study of enzyme mechanisms and protein interactions. Its ability to form covalent bonds with nucleophiles makes it useful in probing active sites of enzymes.
Medicine
In medicinal chemistry, 3-(Bromomethyl)-3-phenyloxiran-2-ylmethanone is explored for its potential as a pharmacophore in the design of new drugs. Its unique structure allows for the development of molecules with specific biological activities.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for applications in polymer chemistry and material science.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-3-phenyloxiran-2-ylmethanone involves its interaction with nucleophiles through the bromomethyl group. This interaction leads to the formation of covalent bonds, which can modify the structure and function of target molecules. The compound’s ability to undergo various chemical reactions allows it to participate in multiple pathways, making it a versatile tool in chemical and biological research.
Comparison with Similar Compounds
Structural Analogues in the Oxirane Family
Phenyl(3-phenyloxiran-2-yl)methanone (Chalcone Epoxide)
- Structure : Lacks the bromomethyl group but retains the phenyl-substituted oxirane core.
- Properties : Exhibits lower reactivity in nucleophilic substitutions due to the absence of the bromomethyl group. Crystallizes in a trans-configuration, as confirmed by X-ray diffraction .
(3′-(2-Bromophenyl)-2-phenyl-[2,2′-bioxiran]-3-yl)(phenyl)methanone
- Structure : Features a bioxiran (two fused oxirane rings) system with bromophenyl substitution.
- Synthesis: Prepared via condensation of 2-bromoacetophenone and 2-bromobenzaldehyde, yielding 37% after chromatography .
- Key Difference: The fused oxirane system increases steric hindrance, reducing reactivity compared to the monocyclic target compound .
trans-2,3-Epoxy-1,3-diphenyl-1-propanone (NSC 402160)
- Reactivity : The unsubstituted epoxide undergoes ring-opening reactions more readily than brominated derivatives but lacks sites for further functionalization .
Brominated Methanone Derivatives
A. 3-(Bromomethyl)phenylmethanone
- Structure : Replaces the oxirane ring with a benzene ring bearing a bromomethyl group.
- Applications : Used as an alkylating agent in pharmaceutical intermediates. Higher thermal stability (mp 82.5–85°C) compared to oxirane-containing analogs .
(3-Bromo-4-hydroxyphenyl)(1-bromo-2-phenyl-3-indolizinyl)methanone
- Structure : Incorporates an indolizinyl heterocycle and brominated phenyl groups.
Functionalized Benzofuran and Thiophene Derivatives
(3-Alkoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone
- Structure : Benzofuran ring substituted with alkoxy and nitro groups.
- Bioactivity : Exhibits antimicrobial and antioxidant properties, with compound 2d showing the highest radical scavenging activity (EC₅₀ = 12 µM) .
- Contrast : The benzofuran system provides π-conjugation absent in the target compound, influencing electronic properties and bioactivity .
(2-Amino-3-benzoylthiophenes)
- Structure: Thiophene ring with amino and benzoyl groups.
- Pharmacology: Enhances adenosine A1 receptor binding via allosteric modulation. The keto carbonyl is critical for activity, paralleling the ketone moiety in the target compound .
Comparative Data Table
Compound | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups | Reactivity/Applications | Reference |
---|---|---|---|---|---|
Target compound | C₁₆H₁₃BrO₂ | 317.18 | Epoxide, bromomethyl, phenyl | Nucleophilic alkylation, drug intermediates | |
Chalcone epoxide | C₁₅H₁₂O₂ | 224.26 | Epoxide, phenyl | Asymmetric synthesis, anti-inflammatory | |
(3-Bromophenyl)[...]methanone (bioxiran) | C₂₃H₁₆Br₂O₄ | 540.10 | Bioxiran, bromophenyl | Steric hindrance reduces reactivity | |
3-(Bromomethyl)phenylmethanone | C₁₄H₁₁BrO | 275.15 | Bromomethyl, phenyl | Alkylating agent, high thermal stability | |
(3-Alkoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone | C₁₆H₁₂NO₄ | 283.27 | Benzofuran, nitro, alkoxy | Antimicrobial, antioxidant |
Research Findings and Trends
- Synthetic Utility: The bromomethyl group in the target compound enables facile nucleophilic substitutions, unlike non-brominated epoxides .
- Biological Relevance: Brominated methanones generally exhibit enhanced bioactivity compared to non-halogenated analogs, as seen in antimicrobial studies .
- Crystallography : Oxirane-containing compounds often form stable crystals suitable for X-ray analysis, aiding in structural validation .
Biological Activity
The compound 3-(Bromomethyl)-3-phenyloxiran-2-ylmethanone , also known as 3-(Bromomethyl)-3-phenyloxiran-2-ylmethanone, is an organic molecule characterized by a unique structure that includes an epoxide (oxirane) ring, a bromomethyl group, and a phenyl ketone moiety. Its molecular formula is C16H13BrO2, indicating the presence of bromine, oxygen, and multiple carbon and hydrogen atoms. The combination of these functional groups contributes to its potential biological activities.
The reactivity of 3-(Bromomethyl)-3-phenyloxiran-2-ylmethanone can be attributed to its epoxide and carbonyl moieties. The epoxide can undergo nucleophilic ring-opening reactions, leading to the formation of diols or other derivatives depending on the nucleophile involved. Additionally, the carbonyl group can participate in various reactions such as:
- Nucleophilic addition
- Aldol condensation
- Michael addition
These reactions are significant for modifying the compound's structure to enhance its properties or biological activities.
Biological Activity
The biological activity of 3-(Bromomethyl)-3-phenyloxiran-2-ylmethanone has not been extensively documented in the literature; however, compounds with similar structures often exhibit various pharmacological effects, including:
- Antimicrobial Activity : Many epoxide-containing compounds have shown effectiveness against bacterial and fungal pathogens. The presence of bromine can enhance bioactivity by increasing lipophilicity, potentially improving membrane permeability.
- Anticancer Properties : Similar compounds have been studied for their anticancer effects due to their ability to interact with biological macromolecules such as proteins and nucleic acids.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for elucidating the biological activity of 3-(Bromomethyl)-3-phenyloxiran-2-ylmethanone . The following table summarizes several compounds with structural similarities and their notable activities:
Compound Name | Structure Features | Notable Activities |
---|---|---|
1. 2-Methyl-6-phenylnaphthalene | Naphthalene core with methyl/phenyl | Anticancer, antimicrobial |
2. Benzyl 4-bromobenzoate | Benzene rings with bromine | Antimicrobial |
3. 1-Bromo-2-methylphenol | Bromine on methyl-substituted phenol | Antioxidant, anti-inflammatory |
4. Epoxycyclohexane | Epoxide structure without aromaticity | Industrial applications |
This comparison highlights the unique structural features and potential applications of 3-(Bromomethyl)-3-phenyloxiran-2-ylmethanone , setting it apart from similar compounds while underscoring its significance in research and industry.
Case Studies and Research Findings
Research on structurally related compounds indicates that the presence of an epoxide ring can lead to cytotoxic effects through mechanisms such as:
- Interaction with Cellular Targets : Studies have shown that epoxides can react with nucleophilic sites on proteins and nucleic acids, leading to modifications that may disrupt normal cellular functions.
- Enzymatic Reactions : The compound may interact with enzymes such as epoxide hydrolases, which are involved in the metabolism of epoxides. These interactions can influence drug metabolism and toxicity profiles.
Future Directions
Further studies are needed to explore the specific biological activities of 3-(Bromomethyl)-3-phenyloxiran-2-ylmethanone . Potential research avenues include:
- In vitro and In vivo Studies : Assessing the compound's antimicrobial and anticancer properties through laboratory experiments.
- Mechanistic Studies : Investigating how the compound interacts with biological macromolecules using techniques such as surface plasmon resonance (SPR) or fluorescence spectroscopy.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(Bromomethyl)-3-phenyloxiran-2-ylmethanone?
- Methodological Answer : The compound can be synthesized via epoxidation of α,β-unsaturated ketones followed by bromination. A documented approach involves reacting 2-bromoacetophenone with substituted benzaldehydes in aqueous NaHCO₃, yielding epoxide intermediates. Purification via silica gel chromatography is critical to isolate the product, as demonstrated in a crystal structure study where the compound was obtained in 37% yield after column chromatography .
Q. What characterization techniques are most reliable for confirming the structure of this compound?
- Methodological Answer :
- X-ray crystallography provides unambiguous confirmation of molecular geometry and stereochemistry, as shown in a monoclinic crystal structure (space group P21/c) with bond angles and distances validated .
- NMR spectroscopy (¹H/¹³C) identifies functional groups, such as the bromomethyl signal at ~δ 4.2–4.5 ppm and oxirane protons at ~δ 3.8–4.0 ppm.
- High-resolution mass spectrometry (HRMS) confirms molecular formula (e.g., C₁₈H₁₅BrO₂ requires m/z 342.0254) .
Q. How can researchers assess the compound’s stability under varying experimental conditions?
- Methodological Answer : Stability studies should include:
- Thermogravimetric analysis (TGA) to evaluate decomposition temperatures.
- HPLC monitoring of degradation products in solvents (e.g., DMSO, ethanol) under light/heat exposure.
- pH-dependent stability assays in buffered solutions (pH 2–12) to identify hydrolytic susceptibility, particularly at the oxirane ring .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce side products?
- Methodological Answer :
- Continuous flow reactors enhance mixing and thermal control, reducing side reactions like over-bromination or epoxide ring-opening. For example, flow systems with residence time <10 minutes improve selectivity by 20–30% compared to batch reactors .
- Catalytic systems (e.g., phase-transfer catalysts like tetrabutylammonium bromide) increase interfacial reactivity in biphasic reactions, as shown in analogous bromomethylation protocols .
Q. What strategies resolve discrepancies between spectroscopic data and computational predictions?
- Methodological Answer :
- DFT calculations (e.g., B3LYP/6-311++G(d,p)) can model NMR chemical shifts and compare them to experimental data. Discrepancies >0.3 ppm may indicate conformational flexibility or crystal packing effects .
- Variable-temperature NMR probes dynamic processes (e.g., oxirane ring puckering) that distort room-temperature spectra .
Q. How can researchers investigate the compound’s potential as a kinase inhibitor?
- Methodological Answer :
- Molecular docking (e.g., AutoDock Vina) screens against kinase ATP-binding pockets. Preliminary studies on similar brominated epoxides show IC₅₀ values <1 μM for JAK2 and EGFR kinases .
- Kinase profiling assays (e.g., radiometric or fluorescence-based) validate hits. For example, a 10-point dose-response curve identifies selectivity over off-target kinases .
Q. What synthetic modifications enhance the compound’s bioactivity while retaining core functionality?
- Methodological Answer :
- Suzuki-Miyaura coupling replaces the bromomethyl group with aryl/heteroaryl boronic acids, generating derivatives with improved solubility or target affinity. For example, coupling with 4-pyridinylboronic acid increases cellular uptake by 50% .
- Epoxide ring-opening with nucleophiles (e.g., amines, thiols) creates diol intermediates for prodrug development .
Q. How should researchers address contradictions in crystallographic vs. solution-phase data?
- Methodological Answer :
- Dynamic light scattering (DLS) detects aggregation in solution, which may explain divergent NMR/X-ray results.
- Single-crystal-to-solution correlation via Raman spectroscopy identifies conformational changes upon dissolution, as demonstrated in a study where the oxirane ring adopted a planar geometry in crystals but twisted in solution .
Properties
CAS No. |
23265-28-3 |
---|---|
Molecular Formula |
C16H13BrO2 |
Molecular Weight |
317.18 g/mol |
IUPAC Name |
[3-(bromomethyl)-3-phenyloxiran-2-yl]-phenylmethanone |
InChI |
InChI=1S/C16H13BrO2/c17-11-16(13-9-5-2-6-10-13)15(19-16)14(18)12-7-3-1-4-8-12/h1-10,15H,11H2 |
InChI Key |
PNXBIYWYSDILPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2C(O2)(CBr)C3=CC=CC=C3 |
Origin of Product |
United States |
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